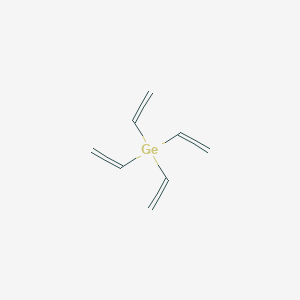
4,6-Dichloro-2-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-propylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential target for anticancer therapy.
Efectos Bioquímicos Y Fisiológicos
4,6-Dichloro-2-propylpyrimidine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, such as human cytomegalovirus. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,6-Dichloro-2-propylpyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of 4,6-Dichloro-2-propylpyrimidine. One potential direction is the development of new pharmaceuticals and agrochemicals based on its structure. Another direction is the study of its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4,6-Dichloro-2-propylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with n-propyl magnesium bromide, followed by chlorination with thionyl chloride. The final product is obtained by purification through recrystallization.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-propylpyrimidine has significant scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. The compound is also used in the synthesis of agrochemicals, such as herbicides and fungicides. Moreover, it is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Propiedades
Número CAS |
1197-28-0 |
|---|---|
Nombre del producto |
4,6-Dichloro-2-propylpyrimidine |
Fórmula molecular |
C7H8Cl2N2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
4,6-dichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |
Clave InChI |
AYIVVSYNNZZADH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
SMILES canónico |
CCCC1=NC(=CC(=N1)Cl)Cl |
Sinónimos |
4,6-DICHLORO-2-PROPYL-PYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)


